Lipophilicity Control: 1,5-Dioxaspiro[2.4]heptan-4-one Exhibits a Low LogP, Unlike a Gem-Dimethyl Spirocyclic Analog
The predicted LogP of 1,5-dioxaspiro[2.4]heptan-4-one is -0.30, which is substantially lower than that of a gem-dimethyl substituted spirocyclic analog, 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one (predicted LogP 1.85) . This difference indicates that 1,5-dioxaspiro[2.4]heptan-4-one is more polar and less lipophilic, a property often desired to improve aqueous solubility and reduce non-specific binding in drug candidates. The lower LogP is a direct consequence of the absence of lipophilic alkyl substituents and the presence of the polar lactone and epoxide moieties.
| Evidence Dimension | Partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | -0.30 (clogP) |
| Comparator Or Baseline | 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one (CAS 69225-59-8) |
| Quantified Difference | Approximately 2.15 LogP units lower |
| Conditions | Predicted values; comparator compound represents a gem-dimethyl substituted spirocyclic oxetane analog. |
Why This Matters
Lower LogP correlates with reduced lipophilicity, potentially improving aqueous solubility and mitigating off-target binding in drug discovery campaigns.
